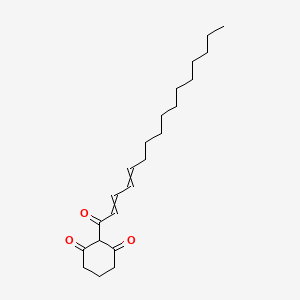![molecular formula C11H10Cl2O5 B14305650 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid CAS No. 119515-19-4](/img/structure/B14305650.png)
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid is a chemical compound known for its unique structure and properties It is derived from 3,6-dichloro-2-methoxybenzoic acid, which is commonly referred to as dicamba
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals due to its herbicidal activity.
作用機序
The mechanism of action of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid involves its interaction with specific molecular targetsThe molecular pathways involved include the disruption of normal cell division and elongation processes in plants .
類似化合物との比較
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid can be compared with other similar compounds such as:
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): Shares a similar structure but lacks the propanoic acid ester group.
2,6-Dichlorobenzyl methyl ether: Another chlorinated benzene derivative with different functional groups.
2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific ester linkage and the presence of both methoxy and dichloro substituents on the benzene ring, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
119515-19-4 |
|---|---|
分子式 |
C11H10Cl2O5 |
分子量 |
293.10 g/mol |
IUPAC名 |
2-(3,6-dichloro-2-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C11H10Cl2O5/c1-5(10(14)15)18-11(16)8-6(12)3-4-7(13)9(8)17-2/h3-5H,1-2H3,(H,14,15) |
InChIキー |
NRJOZZLAKKFHFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
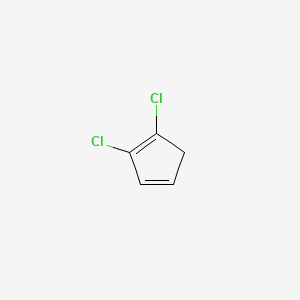
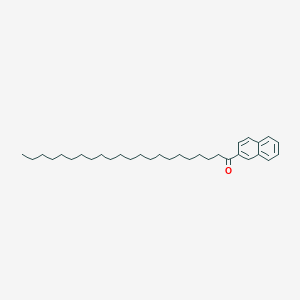
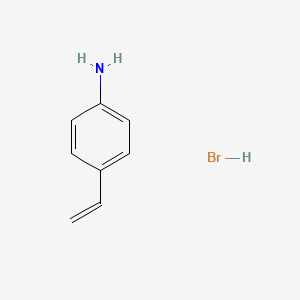

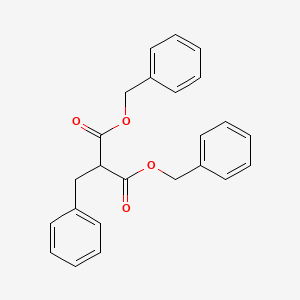
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
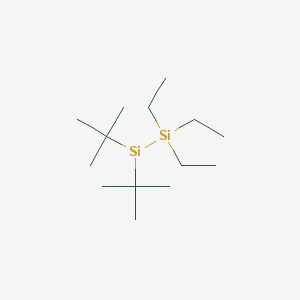
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

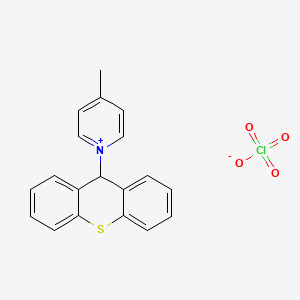
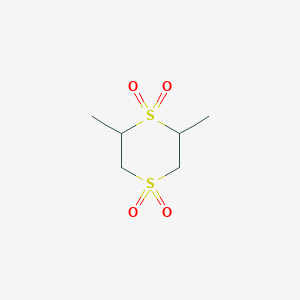
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
